Acide 5-chloro-6-méthoxynicotinique

Vue d'ensemble

Description

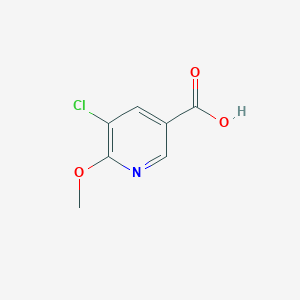

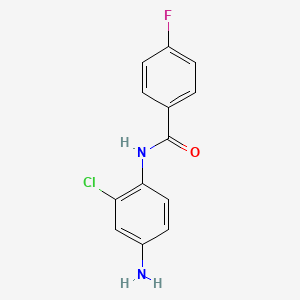

5-Chloro-6-methoxynicotinic acid is a chemical compound that belongs to the carboxylic acids category . It has a molecular formula of C7H6ClNO3 and a molecular weight of 187.581 .

Synthesis Analysis

The synthesis of 5-Chloro-6-methoxynicotinic acid involves the use of thionyl chloride at 85℃ for 4 hours . Another method involves the use of sulfuric acid at 60℃ for 20 hours .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methoxynicotinic acid is represented by the formula C7H6ClNO3 . The InChI key for this compound is FUBFUAARMGZWPE-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

5-Chloro-6-methoxynicotinic acid has a density of 1.430±0.06 g/cm3 . It is a solid at room temperature . The compound is soluble in water, ethanol, and dimethyl sulfoxide.Applications De Recherche Scientifique

Pharmacologie

Acide 5-chloro-6-méthoxynicotinique : est utilisé dans la recherche pharmacologique comme un bloc de construction pour la synthèse de divers composés. Sa structure est propice aux modifications qui peuvent conduire au développement de nouveaux médicaments, en particulier dans le domaine des troubles du système nerveux central et des maladies cardiovasculaires .

Agriculture

Dans le secteur agricole, ce composé est étudié pour son utilisation potentielle dans la synthèse d'herbicides et de régulateurs de croissance des plantes. Les groupes chloro et méthoxy présents dans la molécule peuvent être essentiels pour l'activité biologique de ces produits agrochimiques .

Science des matériaux

Les scientifiques des matériaux étudient l'This compound pour son application dans la création de nouveaux matériaux polymères. Sa capacité à agir comme un monomère qui peut être polymérisé ou copolymérisé le rend précieux pour la production de nouveaux types de plastiques et de résines avec des caractéristiques avancées potentielles .

Synthèse chimique

Ce composé sert d'intermédiaire important dans la synthèse organique. Il est utilisé pour construire des molécules complexes par le biais de diverses réactions chimiques, y compris les réactions de couplage et comme précurseur de composés hétérocycliques .

Science de l'environnement

Les scientifiques de l'environnement étudient l'This compound pour son devenir et son transport dans l'environnement. Comprendre ses produits de dégradation et son interaction avec les facteurs environnementaux est crucial pour évaluer son impact sur les écosystèmes .

Recherche en biochimie

En biochimie, les chercheurs utilisent l'This compound pour étudier les interactions enzyme-substrat et les voies métaboliques. Il peut servir d'analogue de substrat pour étudier la spécificité et le mécanisme d'action des enzymes impliquées dans le métabolisme du nicotinate et de la nicotinamide .

Chimie analytique

Les chimistes analytiques utilisent l'This compound comme composé standard ou de référence en chromatographie et en spectrométrie de masse. Il aide au développement de méthodes analytiques pour détecter et quantifier des composés similaires dans divers échantillons .

Recherche médicale

En recherche médicale, ce produit chimique est étudié pour ses propriétés thérapeutiques potentielles. Il peut être utilisé dans la conception de candidats médicaments ou comme outil pour comprendre la pharmacocinétique et la pharmacodynamique de nouveaux composés médicinaux .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Chloro-6-methoxynicotinic acid is a precursor to the antibiotic Cepaciamide . Cepaciamide has been shown to be a potent inhibitor of bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Mode of Action

It is known that it undergoes various esterification and cyclization reactions to synthesize cepaciamide . Cepaciamide then acts as a potent inhibitor of bacterial growth .

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-6-methoxynicotinic acid are related to its role as a precursor to Cepaciamide. The synthesis of Cepaciamide involves various esterification and cyclization reactions . The resulting Cepaciamide then inhibits bacterial growth, affecting the biochemical pathways within the bacteria .

Pharmacokinetics

As a precursor to cepaciamide, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence the bioavailability of cepaciamide .

Result of Action

The primary result of the action of 5-Chloro-6-methoxynicotinic acid is the synthesis of Cepaciamide, which has been shown to be a potent inhibitor of bacterial growth . This results in the inhibition of the growth of certain gram-positive bacteria .

Action Environment

The action of 5-Chloro-6-methoxynicotinic acid, and subsequently Cepaciamide, can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interfere with its action . .

Analyse Biochimique

Biochemical Properties

5-Chloro-6-methoxynicotinic acid plays a significant role in biochemical reactions, particularly in the inhibition of bacterial growth. It interacts with various enzymes and proteins, including those involved in esterification and cyclization reactions. One notable interaction is with the enzyme responsible for the synthesis of cepaciamide, an antibiotic derived from 5-Chloro-6-methoxynicotinic acid. This interaction inhibits the growth of gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Cellular Effects

5-Chloro-6-methoxynicotinic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of specific genes involved in stress responses and metabolic pathways. Additionally, 5-Chloro-6-methoxynicotinic acid has been observed to impact the autophagy machinery, which is crucial for cellular adaptation and survival under stress conditions .

Molecular Mechanism

The molecular mechanism of 5-Chloro-6-methoxynicotinic acid involves its binding interactions with biomolecules and its role in enzyme inhibition. The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, 5-Chloro-6-methoxynicotinic acid inhibits the enzyme responsible for the synthesis of cepaciamide, leading to the inhibition of bacterial growth. This inhibition is crucial for its antibiotic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-6-methoxynicotinic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-6-methoxynicotinic acid remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to the compound has been associated with sustained inhibition of bacterial growth and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-Chloro-6-methoxynicotinic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth without causing significant adverse effects. At higher doses, 5-Chloro-6-methoxynicotinic acid can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

5-Chloro-6-methoxynicotinic acid is involved in several metabolic pathways, including those related to the synthesis of antibiotics. The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can influence metabolic flux and the levels of various metabolites within the cell. Understanding the metabolic pathways of 5-Chloro-6-methoxynicotinic acid is crucial for optimizing its use in biochemical and pharmaceutical applications .

Transport and Distribution

Within cells and tissues, 5-Chloro-6-methoxynicotinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of 5-Chloro-6-methoxynicotinic acid within tissues can affect its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Chloro-6-methoxynicotinic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, 5-Chloro-6-methoxynicotinic acid may localize to the endoplasmic reticulum or mitochondria, impacting processes such as protein synthesis and energy production .

Propriétés

IUPAC Name |

5-chloro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBFUAARMGZWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588466 | |

| Record name | 5-Chloro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-85-3 | |

| Record name | 5-Chloro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1367918.png)

![2-[(2-Bromobenzoyl)amino]propanoic acid](/img/structure/B1367923.png)